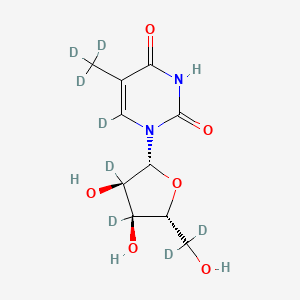![molecular formula C19H32O2 B13423871 17a-Methyl-5ss-estrane-3a,17ss-diol; (3R,5R,8R,9R,10S,13S,14S,17S)-13,17-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol; 17ALPHA-METHYL-5BETA-ESTRANE-3ALPHA,17BETA-DIOL](/img/structure/B13423871.png)
17a-Methyl-5ss-estrane-3a,17ss-diol; (3R,5R,8R,9R,10S,13S,14S,17S)-13,17-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol; 17ALPHA-METHYL-5BETA-ESTRANE-3ALPHA,17BETA-DIOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17α-Methyl-5α-estrane-3α,17β-diol is a synthetic steroid compound with the molecular formula C20H34O2. It is a derivative of estrane, a type of steroid that lacks the 19-methyl group found in androstane . This compound is known for its structural similarity to other steroid hormones and has been studied for various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17α-Methyl-5α-estrane-3α,17β-diol typically involves multiple steps, starting from simpler steroid precursors. One common method involves the methylation of estrane derivatives at the 17α position, followed by hydroxylation at the 3α and 17β positions . The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
17α-Methyl-5α-estrane-3α,17β-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can regenerate the original diol structure .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Explored for potential therapeutic uses, including hormone replacement therapy and treatment of certain medical conditions.
Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.
Mecanismo De Acción
The mechanism of action of 17α-Methyl-5α-estrane-3α,17β-diol involves its interaction with steroid hormone receptors in the body. It can bind to estrogen receptors, influencing gene expression and cellular activity. The molecular targets and pathways involved include the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which mediate the compound’s effects on various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
17α-Estradiol: A minor and weak endogenous steroidal estrogen related to 17β-estradiol.
Estrane-3,17-dione: A potent inhibitor of isomerase, used in various biochemical studies.
Uniqueness
17α-Methyl-5α-estrane-3α,17β-diol is unique due to its specific methylation pattern and hydroxylation at the 3α and 17β positions. This structural configuration imparts distinct biological activities and makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C19H32O2 |
|---|---|
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
(3R,5R,8R,9R,10S,13S,14S,17S)-13,17-dimethyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H32O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14+,15-,16-,17+,18+,19+/m1/s1 |
Clave InChI |
HMMIGANEGZIQOT-LIEHMFRQSA-N |
SMILES isomérico |
C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@H]4CC[C@H]3[C@@H]1CC[C@]2(C)O)O |
SMILES canónico |
CC12CCC3C4CCC(CC4CCC3C1CCC2(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


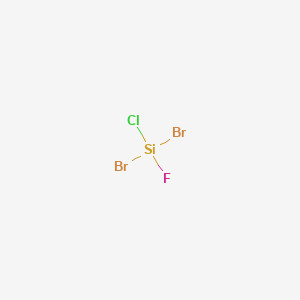
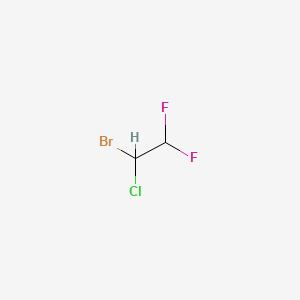
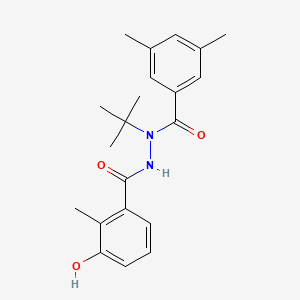
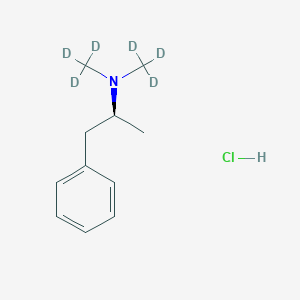
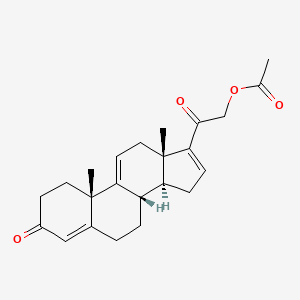
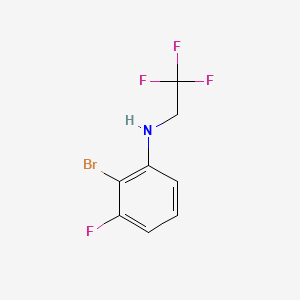
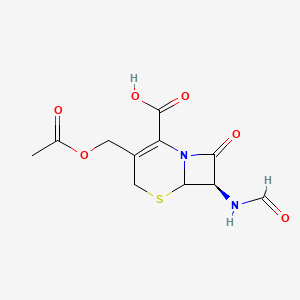
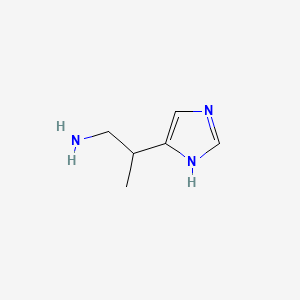

![[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13423849.png)

![3-Azabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B13423851.png)
![1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene](/img/structure/B13423858.png)
